An In-depth Technical Guide to 3-Isocyanatopyridine: Chemical Properties and Structure
An In-depth Technical Guide to 3-Isocyanatopyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isocyanatopyridine, a heterocyclic aromatic isocyanate, is a versatile reagent in organic synthesis, particularly valued in the development of novel therapeutic agents. Its unique structure, featuring a pyridine ring coupled with a highly reactive isocyanate group, allows for the construction of a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 3-isocyanatopyridine, with a focus on its application in medicinal chemistry.
Chemical Structure and Identification
The structural representation of 3-isocyanatopyridine provides fundamental insights into its chemical behavior. The pyridine ring, an electron-deficient aromatic system, influences the reactivity of the isocyanate moiety.
Caption: Chemical structure of 3-isocyanatopyridine.
Table 1: Structural and Identification Data
| Identifier | Value |
| IUPAC Name | 3-isocyanatopyridine[1] |
| CAS Number | 15268-31-2[1] |
| Molecular Formula | C₆H₄N₂O[1] |
| SMILES | C1=CC(=CN=C1)N=C=O[1] |
| InChI Key | SHVVSKCXWMEDRW-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of 3-isocyanatopyridine is presented in Table 2. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of 3-Isocyanatopyridine
| Property | Value | Source |
| Molecular Weight | 120.11 g/mol | [1] |
| Boiling Point | 181.9 °C at 760 mmHg | iChemical |
| Density | 1.12 g/cm³ | iChemical |
| Flash Point | 63.8 °C | iChemical |
| Melting Point | Not available |
Reactivity and Synthetic Applications
The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with a wide range of nucleophiles. This reactivity is the cornerstone of 3-isocyanatopyridine's utility in organic synthesis.
Reaction with Nucleophiles: A General Workflow
The general reaction of 3-isocyanatopyridine with nucleophiles, such as amines and alcohols, proceeds via nucleophilic addition to the central carbon of the isocyanate group. This leads to the formation of ureas and carbamates, respectively.
Caption: General reaction workflow of 3-isocyanatopyridine.
Synthesis of Diarylurea Derivatives as IDH2 Inhibitors
A significant application of 3-isocyanatopyridine is in the synthesis of diarylurea derivatives. These compounds have been investigated as potent and selective inhibitors of isocitrate dehydrogenase 2 (IDH2), a key enzyme in cellular metabolism whose mutations are implicated in various cancers. The synthesis typically involves the reaction of 3-isocyanatopyridine with a substituted aniline.
Experimental Protocol: General Synthesis of N-(aryl)-N'-(pyridin-3-yl)urea Derivatives
A general procedure for the synthesis of diaryl ureas involves the reaction of an aryl amine with an aryl isocyanate. The following is a representative protocol adapted for the synthesis of N-aryl-N'-(pyridin-3-yl)urea derivatives.
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Materials:
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Substituted aniline (1.0 eq)
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3-Isocyanatopyridine (1.0 eq)
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Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Triethylamine (optional, as a base)
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Procedure:
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To a solution of the substituted aniline in the anhydrous solvent, add 3-isocyanatopyridine dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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If the aniline salt is used, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
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Stir the reaction mixture at room temperature for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
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If the product remains in solution, the solvent is removed under reduced pressure.
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The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
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Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the four protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of a 3-substituted pyridine.
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¹³C NMR: The carbon NMR spectrum will display six signals. The carbon of the isocyanate group is expected to appear in the range of δ 120-130 ppm. The five carbons of the pyridine ring will have characteristic shifts, with the carbons adjacent to the nitrogen atom appearing at lower field.
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FT-IR: The most prominent feature in the infrared spectrum will be a strong, sharp absorption band around 2250-2275 cm⁻¹ characteristic of the asymmetric stretching vibration of the -N=C=O group.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 120. Fragmentation patterns would likely involve the loss of CO (m/z 92) and subsequent fragmentation of the pyridylnitrene radical cation.
Safety and Handling
3-Isocyanatopyridine is a reactive and potentially hazardous chemical. It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Isocyanatopyridine is a valuable building block in organic and medicinal chemistry. Its well-defined structure and predictable reactivity with nucleophiles make it a key component in the synthesis of complex molecules with important biological activities, particularly in the development of targeted cancer therapies. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and drug development.
